Superior PDZ Domain Binding vs. Trp and 2-Nal
In a substitution analysis of the iCAL36 peptide using the PIPEPLUS SPOT synthesis platform, replacement of the P-5 tryptophan residue with 1-naphthylalanine (incorporated via its Fmoc-protected derivative) produced a binding signal of 4.5—the highest among all 11 non-natural amino acids tested—while the wild-type tryptophan spots exhibited baseline signals of 0.7–1.2 under identical detection conditions [1]. The 1-naphthylalanine substitution yielded approximately a 4- to 6-fold signal enhancement over the wild-type Trp residue, suggesting that the voluminous naphthyl group more completely occupies the hydrophobic pocket of the CAL PDZ domain [1].
| Evidence Dimension | PDZ domain binding signal intensity (chemiluminescence quantification, normalized) |
|---|---|
| Target Compound Data | 1-naphthylalanine substitution at P-5: signal = 4.5 |
| Comparator Or Baseline | Wild-type tryptophan at P-5: signal range = 0.7–1.2; other non-natural amino acids (norleucine, cyclohexylglycine, norvaline, 2-aminobutyric acid): signals 1.7–3.1 |
| Quantified Difference | ~4- to 6-fold higher signal vs. wild-type Trp; ≥1.5-fold higher than the next best NNAA (2-aminobutyric acid, signal 3.1) |
| Conditions | PIPEPLUS SPOT synthesis on HMPA-BCB functionalized cellulose membrane; Fmoc-NNAA-OH (0.2 M) activated with CDI in DMF; detection via anti-CAL PDZ antibody and chemiluminescence; n = 2 |
Why This Matters
For researchers developing PDZ domain inhibitors or screening C-terminal peptide ligands, selecting Fmoc-DL-1-naphthylalanine over Fmoc-Trp or other hydrophobic Fmoc-amino acids can directly translate to higher affinity binders, as evidenced by the substantially elevated binding signal in a quantitative array-based assay.
- [1] Optimization of the process of inverted peptides (PIPEPLUS) to screen PDZ domain ligands. Bioorg Med Chem Lett. 2017;27(14):3111–3116. doi:10.1016/j.bmcl.2017.05.045. View Source
